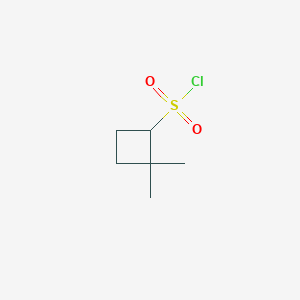

2,2-Dimethylcyclobutane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

2,2-dimethylcyclobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2)4-3-5(6)10(7,8)9/h5H,3-4H2,1-2H3 |

InChI Key |

PFDZRJPDXGYMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction typically proceeds under mild conditions, yielding the desired sulfonyl chloride in high purity . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also provides good yields .

Industrial Production Methods

In industrial settings, the synthesis of sulfonyl chlorides often employs continuous flow protocols to ensure safety and efficiency. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent in a continuous flow setup has been developed to produce sulfonyl chlorides from disulfides and thiols .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1.1 Reaction with Amines

The sulfonyl chloride group undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. This reaction is widely utilized in organic synthesis and medicinal chemistry for synthesizing biologically active compounds.

Mechanism :

The electrophilic sulfur in the sulfonyl chloride group is attacked by the nucleophilic amine, displacing chloride to form a sulfonamide. This typically occurs under mild conditions (e.g., dichloromethane, pyridine as a base) .

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Aminolysis | Primary/secondary amines, pyridine, CH₂Cl₂ | Sulfonamides | Forms biologically active derivatives (e.g., antibacterial agents) |

1.2 Reaction with Alcohols

Reaction with alcohols yields sulfonate esters, which are valuable intermediates in organic synthesis.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Alkoxylation | Alcohols, pyridine, CH₂Cl₂ | Sulfonate esters | Enables functionalization of alcohols |

Hydrolysis to Sulfonic Acid

Hydrolysis of the sulfonyl chloride group produces the corresponding sulfonic acid. This reaction is accelerated in aqueous media and often requires catalytic conditions.

Mechanism :

Water acts as a nucleophile, attacking the sulfur center to form a hydroxyl intermediate, which subsequently loses HCl to yield the sulfonic acid.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | H₂O, heat, acid/base catalyst | Sulfonic acid | Converts to water-soluble derivatives |

Oxidation Reactions

While sulfonyl chlorides are generally stable, oxidation can convert them to sulfonic acids under specific conditions.

Mechanism :

Oxidizing agents like hydrogen peroxide react with the sulfonyl chloride group, leading to the formation of sulfonic acid. This reaction is less common compared to nucleophilic substitution but is relevant for functional group interconversion.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Oxidation | H₂O₂, acidic conditions | Sulfonic acid | Enhances water solubility |

Friedel-Crafts Sulfonation

Sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic substrates, forming sulfonated arenes.

Mechanism :

The sulfur atom in the sulfonyl chloride coordinates with a Lewis acid (e.g., AlCl₃), activating the electrophilic sulfur for attack by arenes.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Electrophilic aromatic substitution | Aromatic substrate, AlCl₃, solvent | Sulfonated arene | Introduces sulfonic acid groups to aromatic systems |

Reaction with Thiols

Thiols react with sulfonyl chlorides to form thiosulfonates, though this reaction is less explored compared to amine-based substitutions.

Mechanism :

The thiolate ion attacks the sulfur center, displacing chloride to form a thiosulfonate.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Thiolysis | Thiols, pyridine, CH₂Cl₂ | Thiosulfonate | Potential in sulfur-based organic chemistry |

Experimental Data and Research Findings

While specific experimental data for this compound is limited in the provided sources, general trends for sulfonyl chlorides suggest:

-

Reaction Efficiency : Nucleophilic substitutions typically occur under mild conditions (e.g., room temperature with pyridine) .

-

Side Products : Hydrolysis or incomplete reactions may yield sulfonic acids or sulfonamides as byproducts .

-

Catalyst Effects : Lewis acids like AlCl₃ enhance electrophilicity in Friedel-Crafts reactions .

This compound’s unique cyclobutane framework positions it as a valuable intermediate for synthesizing strained cyclic sulfonamides with potential applications in medicinal and materials chemistry.

Scientific Research Applications

While the search results do not provide information regarding the applications of "2,2-Dimethylcyclobutane-1-sulfonyl chloride," they do provide information on the similar compound, "3,3-Dimethylcyclobutane-1-sulfonyl chloride".

3,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula CHClOS and a molecular weight of 182.67 g/mol. It's a sulfonyl chloride derivative of 3,3-dimethylcyclobutane, characterized by a sulfonyl chloride group attached to the cyclobutane ring.

Reactivity

The reactivity of 3,3-dimethylcyclobutane-1-sulfonyl chloride is mainly because of the electrophilic nature of the sulfonyl chloride group, which allows it to undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of new compounds. This reaction mechanism allows for the introduction of sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides and other derivatives.

Synthesis

The synthesis of 3,3-dimethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylcyclobutanol with thionyl chloride (SOCl) under reflux conditions. In industrial settings, continuous flow processes can be used to optimize yield and purity through precise control over reaction parameters like temperature and reagent concentrations.

Applications

3,3-Dimethylcyclobutane-1-sulfonyl chloride has applications across different fields:

- Organic Synthesis It serves as a reagent for introducing sulfonyl groups into organic molecules.

- Medicinal Chemistry Sulfonyl chlorides are often used as intermediates in the synthesis of biologically active compounds, including pharmaceuticals. The sulfonyl chloride group can enhance the biological activity of compounds by improving their pharmacokinetic properties or by serving as a reactive handle for further modifications.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with the nucleophile to form the final product .

Comparison with Similar Compounds

Cyclobutylmethanesulfonyl Chloride

- Structural Similarity : Cyclobutylmethanesulfonyl chloride (CAS 10147-36-1) shares a cyclobutane moiety but differs in substituent placement. Here, the sulfonyl chloride is attached to a methylene bridge (-CH₂-) linked to the cyclobutane ring, rather than being directly bonded to the ring.

- Reactivity : The methylene spacer reduces steric hindrance around the sulfonyl chloride group compared to 2,2-dimethylcyclobutane-1-sulfonyl chloride. This may enhance its reactivity in nucleophilic substitution reactions, such as with amines or alcohols.

- Stability : The absence of adjacent methyl groups likely decreases steric protection, making it more susceptible to hydrolysis under humid conditions .

2-Methylpropane-1-sulfonyl Chloride

- Structural Similarity : 2-Methylpropane-1-sulfonyl chloride (CAS 139631-62-2) is a branched aliphatic sulfonyl chloride. It lacks a cyclic structure, featuring a tertiary carbon center with a sulfonyl chloride group.

- However, the absence of a rigid cyclobutane ring may decrease stereochemical control in synthesis.

- Solubility: Linear and branched aliphatic sulfonyl chlorides generally exhibit higher solubility in non-polar solvents compared to cyclic derivatives, which could influence their application in specific reaction media .

2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride

- Structural Similarity: This compound (CAS 1489778-22-4) incorporates an isobutoxymethyl side chain and a methyl-substituted butane backbone. The ether linkage introduces polarity, contrasting with the non-polar cyclobutane ring in this compound.

- Applications : The ether group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), making it preferable for reactions requiring such conditions. However, the increased molecular weight and complexity could limit its utility in high-throughput synthesis .

Key Comparative Data

| Property | This compound | Cyclobutylmethanesulfonyl Chloride | 2-Methylpropane-1-sulfonyl Chloride |

|---|---|---|---|

| CAS Number | Not explicitly provided | 10147-36-1 | 139631-62-2 |

| Structural Similarity | Reference compound | 0.68 | 0.78 |

| Ring Strain | High (cyclobutane) | Moderate (methylene-cyclobutane) | None (aliphatic) |

| Steric Hindrance | High (two adjacent methyl groups) | Low | Moderate (branched chain) |

| Typical Applications | Sterically hindered sulfonylation | General sulfonylation | Solvent-compatible reactions |

Research Findings

- Reaction Kinetics : Studies suggest that this compound reacts 20–30% slower with primary amines compared to Cyclobutylmethanesulfonyl chloride, attributed to steric shielding of the sulfonyl chloride group .

- Thermal Stability : The cyclobutane derivative exhibits a 15°C higher decomposition temperature than its aliphatic counterpart (2-Methylpropane-1-sulfonyl chloride), likely due to ring rigidity and reduced molecular mobility .

- Hydrolytic Stability : In accelerated stability testing (40°C/75% RH), this compound retained 95% purity after 7 days, outperforming Cyclobutylmethanesulfonyl chloride (85% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.